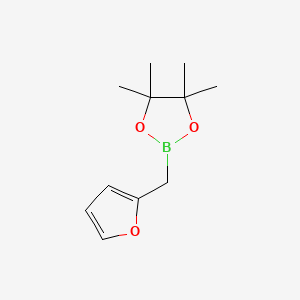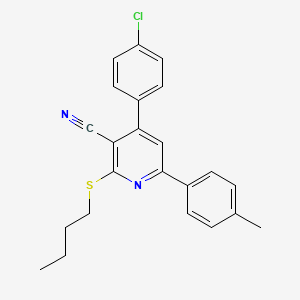
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound with a unique structure that includes a butylthio group, a chlorophenyl group, and a tolyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the Butylthio Group: This step often involves the nucleophilic substitution of a halide with a butylthiol.
Attachment of the Chlorophenyl and Tolyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)pyridine
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)benzene
Uniqueness
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C23H21ClN2S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-butylsulfanyl-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21ClN2S/c1-3-4-13-27-23-21(15-25)20(17-9-11-19(24)12-10-17)14-22(26-23)18-7-5-16(2)6-8-18/h5-12,14H,3-4,13H2,1-2H3 |
InChI 键 |
SKHQOWNRTUXGEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


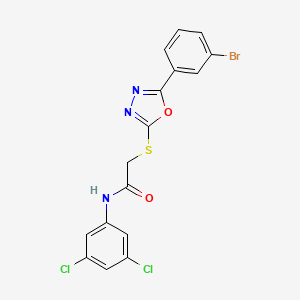
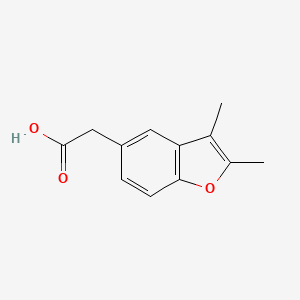
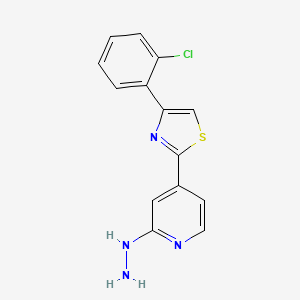
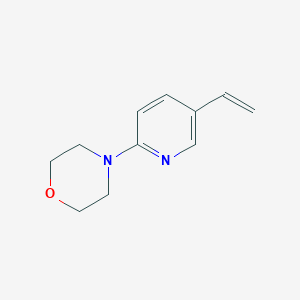


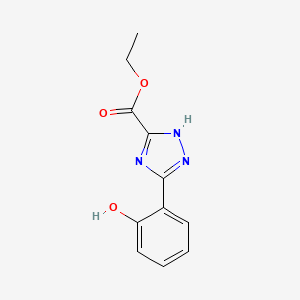
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)


![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
